molecular formula C22H19NO2 B2693552 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 721413-92-9

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2693552
CAS No.: 721413-92-9
M. Wt: 329.399
InChI Key: ATJAFMBXOWIHEQ-UHFFFAOYSA-N
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Description

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the molecular formula C22H19NO2 . It has an average mass of 329.392 Da and a monoisotopic mass of 329.141571 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for this compound is available , which provides a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity, are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid encompass its synthesis and the exploration of its structural characteristics. Notably, research has been conducted on the synthesis and structural investigation of triorganostannyl esters of benzoic acids, which are considered as iminopyridines due to the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde. These studies aim to understand the physicochemical properties that influence both the photophysical properties of metals and the ligand conformation and interactions, with X-ray crystallography and various spectroscopic methods applied to unveil these insights (Tzimopoulos et al., 2010).

Anticancer Research

Another pivotal area of application is in anticancer research, where novel syntheses of substituted acridine-4-carboxylic acids have been reported. These syntheses offer pathways to anticancer drugs such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), showcasing the compound's role in the development of therapeutic agents. Such research demonstrates the potential of this compound derivatives in the clinical setting, providing alternative routes to existing treatments and expanding the arsenal against cancer (Gamage et al., 1997).

Chemiluminescence Studies

Investigations into the chemiluminogenic properties of acridinium compounds, including aryl esters of 9-carboxy-10-methylacridinium acid, reveal their potential in organic environments. These studies assess the dependency of chemiluminescent properties on various factors such as solvent parameters, base nature and concentration, and hydrogen peroxide concentration. The findings suggest potential applications in developing more efficient chemiluminescent systems for various analytical and diagnostic purposes (Krzymiński et al., 2010).

Photocatalysis Research

Furthermore, research on solvent-free photocatalytic oxidation of benzyl alcohol to benzaldehyde using 9-phenyl-10-methylacridium showcases the compound's role in green chemistry. This method, utilizing visible light irradiation and efficient photoinduced electron transfer, exemplifies the application of this compound derivatives in environmentally friendly chemical synthesis, reducing the need for hazardous solvents and promoting sustainable practices (Ohkubo et al., 2006).

Properties

IUPAC Name

(4Z)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-14-11-16(13-15-7-3-2-4-8-15)21-18(12-14)20(22(24)25)17-9-5-6-10-19(17)23-21/h2-10,13-14H,11-12H2,1H3,(H,24,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJAFMBXOWIHEQ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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